1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-
Overview
Description
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is an organic compound with the molecular formula C22H24N2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two dimethylphenyl groups attached to a 1,4-benzenediamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- typically involves the condensation of 1,4-benzenediamine with dimethylphenyl derivatives. The reaction is carried out under controlled conditions, often using catalysts such as iron trichloride to facilitate the process . The steps include:
Raw Material Preparation: Ortho Toluidine and aniline are mixed in a specific ratio.
Condensation Reaction: The mixture is subjected to condensation in the presence of a catalyst.
Purification: The product is purified through washing, distillation, and sedimentation.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves large-scale reactors where the raw materials are fed continuously. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often pelletized to prevent caking and ensure ease of handling .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzenediamines, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and dyes.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling. These reactions enable the compound to form complex molecular structures. The molecular targets and pathways involved include interactions with enzymes and receptors that mediate its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but with different alkyl groups.
1,4-Benzenediamine: The core structure without any substituents.
p-Phenylenediamine: Another derivative with different substituents
Uniqueness
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is unique due to its specific dimethylphenyl substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and reactivity under specific conditions .
Properties
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDYDRPQTELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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